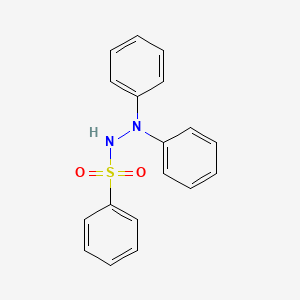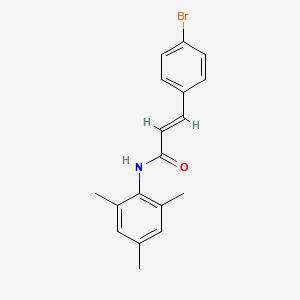
N-(4-chlorophenyl)-2,4,5-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-chlorophenyl)-2,4,5-trimethylbenzenesulfonamide is a derivative of benzenesulfonamide, a class of compounds that have garnered attention for their versatile chemical properties and potential applications in medicinal chemistry, materials science, and organic synthesis. These compounds are characterized by their sulfonamide group (-SO2NH2) attached to an aromatic benzene ring, which can be further modified to enhance specific properties or biological activities.
Synthesis Analysis
The synthesis of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides, closely related to our compound of interest, can be achieved under solvent-free conditions from 4-chloroaniline, highlighting the potential for green chemistry approaches in the synthesis of such compounds (Ebrahimi et al., 2015). This process underscores the ease of preparation and high stability of these acylating reagents, suggesting that similar methods could be adapted for the synthesis of N-(4-chlorophenyl)-2,4,5-trimethylbenzenesulfonamide.
Molecular Structure Analysis
The molecular structure of N-aryl-sulfonamides, including derivatives similar to our compound, has been extensively studied through crystallography and spectroscopy. These studies reveal that the molecular conformation is stabilized by various intramolecular interactions, such as hydrogen bonding and π-π interactions, which significantly influence the compound's physical and chemical properties (Shakuntala et al., 2017).
Chemical Reactions and Properties
N-(4-chlorophenyl)-2,4,5-trimethylbenzenesulfonamide can participate in various chemical reactions, including acylation, sulfonation, and photooxidation processes. Its chemical reactivity is largely influenced by the presence of the sulfonamide group, which acts as a directing group in electrophilic substitution reactions and can undergo nucleophilic attack, leading to further chemical transformations (Miller & Crosby, 1983).
Physical Properties Analysis
The physical properties of N-(4-chlorophenyl)-2,4,5-trimethylbenzenesulfonamide derivatives have been characterized using various analytical techniques, including differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and X-ray diffraction (XRD). These studies provide valuable insights into the compound's thermal stability, crystalline structure, and phase behavior, which are crucial for its potential applications in material science and pharmaceuticals (Kobkeatthawin et al., 2017).
Chemical Properties Analysis
The chemical properties of N-(4-chlorophenyl)-2,4,5-trimethylbenzenesulfonamide and its derivatives, including their reactivity, stability, and solubility, can be inferred from studies on similar sulfonamide compounds. These properties are pivotal for understanding the compound's behavior in biological systems, its potential environmental impact, and its suitability for various chemical synthesis applications. For instance, the reactivity of sulfonamide groups towards nucleophiles and electrophiles has been extensively explored to develop novel synthetic methodologies and pharmaceutical agents (Fukuyama et al., 1997).
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-10-8-12(3)15(9-11(10)2)20(18,19)17-14-6-4-13(16)5-7-14/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSJRIVSBJBHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)[(2,4,5-trimethylphenyl)sulfonyl]amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5710765.png)

![4-[4-(diethylamino)-2-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5710774.png)
![1,4-dimethyl-2,6-dioxo-5-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methylene}-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5710775.png)
![2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5710782.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5710790.png)
![1-[(4-fluorophenoxy)acetyl]indoline](/img/structure/B5710793.png)
![5-(5-chloro-2-thienyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5710796.png)

![N-[2,3-dihydro-1-benzofuran-5-yl(3-hydroxycyclobutyl)methyl]-1-(4-methylphenyl)cyclopropanecarboxamide](/img/structure/B5710809.png)


